

Assessing the Specificity of YLL545 for VEGFR2: A Comparative Guide

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Compound of Interest

Compound Name: YLL545

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This guide provides a comparative assessment of the kinase specificity of **YLL545**, a novel VEGFR2 inhibitor, with a focus on its performance relative to other well-established kinase inhibitors. While comprehensive kinase panel screening data for **YLL545** is not publicly available, this document synthesizes existing experimental data to offer insights into its selectivity profile, primarily using the multi-kinase inhibitor sorafenib as a benchmark.

Executive Summary

YLL545 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.^{[1][2][3]} In vitro studies demonstrate that **YLL545** effectively suppresses VEGF-induced proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs), with potency comparable to or greater than that of sorafenib.^[1] Notably, **YLL545** has been shown to inhibit VEGF-induced HUVEC proliferation with an IC₅₀ of 5.884 μ M.^[1] Furthermore, a concentration of 2.5 μ M **YLL545** exhibited a similar inhibitory effect on HUVEC migration as 5 μ M sorafenib, suggesting a potent anti-angiogenic profile.^[1] While these findings underscore its efficacy in targeting the VEGFR2 pathway, the broader kinase selectivity profile of **YLL545** remains to be fully elucidated. The available data suggests the possibility of VEGFR2-independent effects, highlighting the need for comprehensive kinase profiling to fully understand its mechanism of action and potential off-target activities.^[1]

Comparative Kinase Specificity

Due to the absence of a publicly available, head-to-head kinase panel screening for **YLL545**, this section provides a comparative overview of its known activities against VEGFR2 and downstream signaling components, contextualized with the well-documented kinase profile of sorafenib.

Data Presentation: **YLL545** vs. Sorafenib

Target/Process	YLL545	Sorafenib	Reference
VEGFR2 Inhibition	Potent inhibitor; suppresses VEGF-induced phosphorylation.	Known potent inhibitor of VEGFR2.	[1] [2]
HUVEC Proliferation	IC50 = 5.884 μ M (VEGF-induced)	Known inhibitor.	[1]
HUVEC Migration	2.5 μ M YLL545 shows similar inhibition to 5 μ M sorafenib.	Known inhibitor.	[1]
Downstream Signaling	Inhibits phosphorylation of STAT3 and ERK1/2.	Inhibits the Raf/MEK/ERK pathway.	[1] [2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of **YLL545**'s activity.

Cell Proliferation Assay (CCK-8)

- **Cell Seeding:** Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
- **Starvation:** The cells are then serum-starved for a designated period to synchronize their cell cycle.

- **Treatment:** Following starvation, cells are treated with varying concentrations of **YLL545** or a reference compound (e.g., sorafenib) in the presence of a stimulating agent like Vascular Endothelial Growth Factor (VEGF).
- **Incubation:** The plates are incubated for a specified time (e.g., 72 hours).
- **CCK-8 Addition:** Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a further 1-4 hours.
- **Absorbance Measurement:** The absorbance is measured at 450 nm using a microplate reader. The IC50 value, the concentration of inhibitor required to inhibit cell proliferation by 50%, is then calculated.

Wound Healing (Migration) Assay

- **Cell Culture:** HUVECs are grown to confluence in 6-well plates.
- **Wound Creation:** A sterile pipette tip is used to create a linear "wound" or scratch in the cell monolayer.
- **Treatment:** The cells are washed to remove debris and then treated with different concentrations of **YLL545** or a comparator drug in fresh medium.
- **Image Acquisition:** Images of the wound are captured at time 0 and at subsequent time points (e.g., 24 hours).
- **Analysis:** The width of the wound is measured at different points, and the extent of cell migration is quantified by the reduction in the wound area over time.

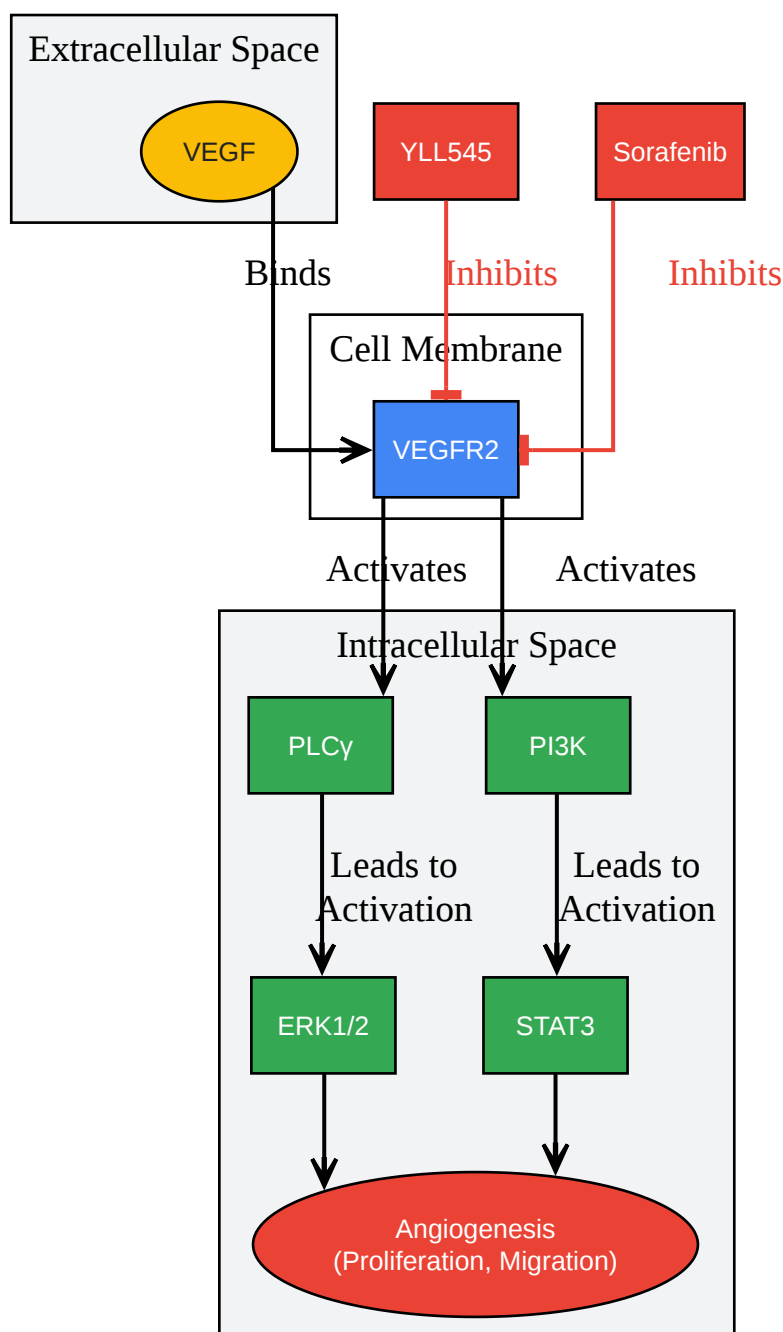
Western Blotting for Phosphorylated Kinases

- **Cell Lysis:** HUVECs, treated with or without an inhibitor and stimulated with VEGF, are lysed in a buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

- Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target kinases (e.g., phospho-VEGFR2, phospho-STAT3, phospho-ERK1/2) and total protein as a loading control.
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

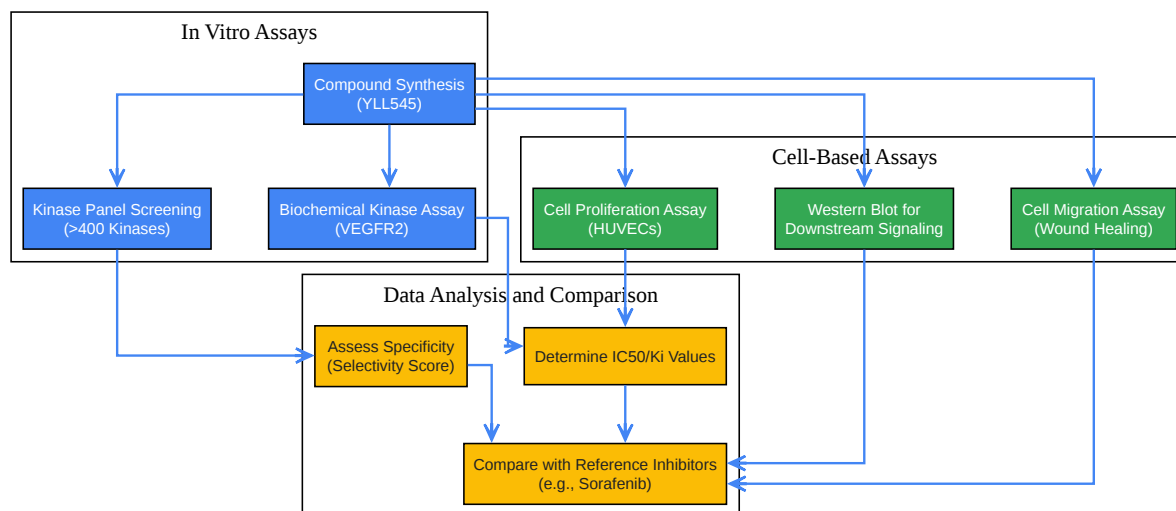
VEGFR2 Signaling Pathway and Inhibitor Action



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Caption: VEGFR2 signaling pathway and points of inhibition by **YLL545** and Sorafenib.

Experimental Workflow for Kinase Inhibitor Specificity Assessment



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Caption: Workflow for assessing the specificity of a kinase inhibitor like **YLL545**.

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